molecular formula C18H18N2O3 B277968 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

カタログ番号 B277968
分子量: 310.3 g/mol
InChIキー: FSHDYJHOKUICRF-QGOAFFKASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide, also known as BMB, is a synthetic compound that has gained significant attention in scientific research. BMB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.

科学的研究の応用

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and anti-angiogenic properties. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways. These properties make N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

作用機序

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide exerts its effects by modulating various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been shown to inhibit the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and survival. Additionally, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has also been found to reduce inflammation and oxidative stress. Additionally, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to improve cardiac function in animal models of heart failure.

実験室実験の利点と制限

One of the main advantages of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is its specificity for various signaling pathways. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been found to selectively inhibit the activity of NF-κB and MAPKs, making it a promising candidate for the treatment of various diseases. However, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in lab experiments is limited by its solubility and stability. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide is poorly soluble in water and has low stability in solution, which can affect its efficacy in experiments.

将来の方向性

The use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in scientific research is still in its early stages, and there is much to be explored in terms of its potential therapeutic applications. Some future directions for the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide include the development of more stable and soluble analogs, the investigation of its effects on other signaling pathways, and the evaluation of its efficacy in clinical trials. Additionally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide in combination with other therapies, such as chemotherapy and radiation therapy, may enhance its therapeutic efficacy.

合成法

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide involves the reaction of 3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-diene-1-carboxylic acid with butanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide. This synthetic method has been reported in several scientific journals and has been found to yield high purity and yield of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide.

特性

製品名

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

分子式

C18H18N2O3

分子量

310.3 g/mol

IUPAC名

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C18H18N2O3/c1-3-6-16(21)19-12-9-11(2)17(22)13(10-12)18-20-14-7-4-5-8-15(14)23-18/h4-5,7-10,20H,3,6H2,1-2H3,(H,19,21)/b18-13+

InChIキー

FSHDYJHOKUICRF-QGOAFFKASA-N

異性体SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=CC=CC=C3O2)/C(=O)C(=C1)C

SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3O2)C(=O)C(=C1)C

正規SMILES

CCCC(=O)NC1=CC(=C2NC3=CC=CC=C3O2)C(=O)C(=C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。